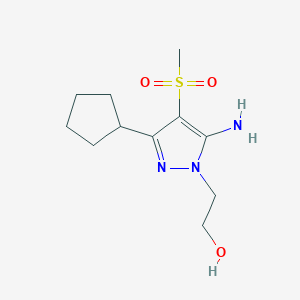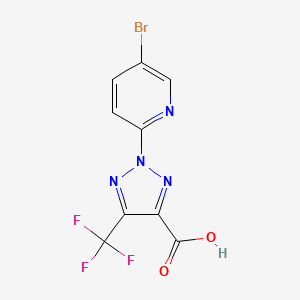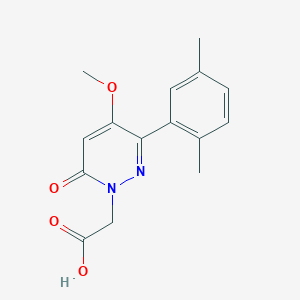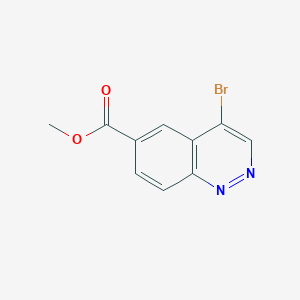
2-(Methylthio)-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-5-nitropyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methylthio group at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-(methylthio)pyridine, followed by amination. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amination steps, ensuring consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-5-nitropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Methylthio)-4,5-diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylthio)-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-5-nitropyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylthio group may also contribute to its activity by modulating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)pyridine: Lacks the nitro and amino groups, making it less versatile in terms of chemical reactivity.
5-Nitropyridin-4-amine: Lacks the methylthio group, which may affect its biological activity and chemical properties.
2-(Methylthio)-4,5-diaminopyridine:
Uniqueness
2-(Methylthio)-5-nitropyridin-4-amine is unique due to the presence of both the nitro and methylthio groups, which provide a combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H7N3O2S |
|---|---|
Peso molecular |
185.21 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C6H7N3O2S/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) |
Clave InChI |
OURCRWLSOSDLFP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-3-chloro-5-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787802.png)




![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)


![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)


